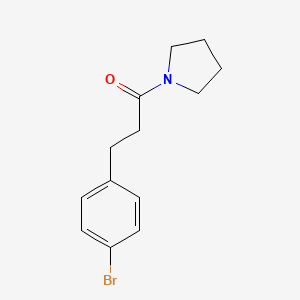

3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one

Description

This compound is synthesized via transition metal-free amination of acyl chlorides, achieving quantitative yields under optimized conditions .

Properties

IUPAC Name |

3-(4-bromophenyl)-1-pyrrolidin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO/c14-12-6-3-11(4-7-12)5-8-13(16)15-9-1-2-10-15/h3-4,6-7H,1-2,5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKJAKCCVYVXDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CCC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001239529 | |

| Record name | 3-(4-Bromophenyl)-1-(1-pyrrolidinyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001239529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4897-53-4 | |

| Record name | 3-(4-Bromophenyl)-1-(1-pyrrolidinyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4897-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Bromophenyl)-1-(1-pyrrolidinyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001239529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(4-bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one typically follows a two-step approach:

- Step 1: Preparation of the α-bromo ketone intermediate, 3-bromo-1-(4-bromophenyl)propan-1-one.

- Step 2: Nucleophilic substitution of the bromine atom by pyrrolidine to yield the target compound.

This route leverages the reactivity of the α-bromo ketone towards nucleophilic amines, enabling efficient formation of the tertiary amine functionality.

Nucleophilic Substitution with Pyrrolidine

| Parameter | Details |

|---|---|

| Reactants | 3-Bromo-1-(4-bromophenyl)propan-1-one and pyrrolidine |

| Reaction Type | Nucleophilic substitution (SN2) |

| Solvent | Polar aprotic solvents such as dimethylformamide (DMF) or ethanol |

| Temperature | Typically room temperature to mild heating (25–60 °C) |

| Reaction Time | Several hours (4–24 h) depending on conditions |

| Base | Sometimes a mild base (e.g., triethylamine) is added to neutralize HBr formed |

| Purification | Column chromatography or recrystallization |

| Yield | High, due to the good nucleophilicity of pyrrolidine |

The bromine atom on the α-bromo ketone is displaced by the nitrogen of pyrrolidine, forming the tertiary amine linkage in the product. This reaction is favored by the good leaving group ability of bromide and the nucleophilicity of pyrrolidine.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | α-Bromination | 1-(4-Bromophenyl)propan-1-one + Br2, Acetic acid | 3-Bromo-1-(4-bromophenyl)propan-1-one | Controlled temp, selective |

| 2 | Nucleophilic substitution | α-Bromo ketone + pyrrolidine, DMF or ethanol, RT-60°C | This compound | High yield, mild base optional |

Research Findings and Data

The α-bromo ketone intermediate is a versatile compound that can undergo substitution with various nucleophiles, including pyrrolidine, to yield diverse derivatives.

The nucleophilic substitution proceeds efficiently under mild conditions due to the good leaving group ability of bromide and the nucleophilicity of pyrrolidine.

Purification via column chromatography using silica gel and solvent systems such as hexane/ethyl acetate ensures isolation of pure product suitable for further research applications.

The compound’s molecular formula is C13H16BrNO with a molecular weight of 282.18 g/mol, confirming the successful incorporation of the pyrrolidine moiety.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

Oxidation: Products include this compound oxides and acids.

Reduction: Products include 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-ol.

Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one has been investigated for its potential therapeutic effects. It belongs to a class of compounds known as pyrrolidine derivatives, which have shown promise in treating various conditions:

- Antidepressant Activity : Research indicates that derivatives of pyrrolidine can exhibit antidepressant-like effects in animal models. The structural modifications, such as the introduction of bromine, may enhance these effects by influencing receptor binding profiles .

- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease. Its ability to modulate neurotransmitter systems is under investigation .

Synthesis of Other Compounds

The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for further derivatization, making it valuable in the development of new pharmaceuticals and agrochemicals:

- Building Block for Drug Development : The bromophenyl group can be substituted or modified to create new compounds with varied biological activities, facilitating drug discovery processes .

Materials Science

Recent studies have explored the use of this compound in materials science:

- Photoelectric Materials : The compound has been tested for applications in organic electronics due to its electronic properties. Its ability to form thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells .

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal examined the effects of various pyrrolidine derivatives, including this compound, on depression models in rodents. The results indicated a significant reduction in depressive behaviors compared to control groups, suggesting potential for further development as an antidepressant agent.

Case Study 2: Neuroprotective Properties

Another research effort focused on evaluating the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. In vitro assays showed that treatment with this compound resulted in reduced cell death and improved cell viability, highlighting its potential role in neurodegenerative disease therapies.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Influence : The pyrrolidine ring in compound 1i enhances nitrogen-driven interactions compared to pyrazole derivatives (e.g., 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-...]), which feature aromatic nitrogen atoms capable of forming hydrogen bonds .

- Synthetic Efficiency : Compound 1i is synthesized via a transition metal-free route with quantitative yield, contrasting with methods for pyridinyl-pyrrolidine hybrids (e.g., compound 30 in ), which require multi-step protocols .

Physicochemical and Crystallographic Properties

- Hydrogen Bonding : The pyrrolidine group in 1i may participate in weaker hydrogen bonds compared to pyrazole derivatives, as pyrazole’s aromatic N–H groups form stronger directional interactions (see Etter’s graph set analysis in ) .

- Crystallography: The dibromo derivative 2,3-Dibromo-3-(4-bromophenyl)-1-[3-(4-methoxyphenyl)sydnon-4-yl]propan-1-one () exhibits a low R factor (0.041), indicating precise structural determination via SHELX software . Comparable data for 1i is absent but could be inferred using similar methodologies.

Electronic and Functional Group Effects

- Bromophenyl vs. Fluorophenyl : Bromine’s higher electronegativity and larger atomic radius in 1i may increase steric hindrance and alter π-π stacking compared to fluorophenyl analogs (e.g., compounds in ) .

- Trifluoromethyl Derivatives : Compounds like 3-(4-Bromophenyl)-1-(2-(trifluoromethyl)phenyl)propan-1-one () exhibit reduced basicity due to the electron-withdrawing CF₃ group, contrasting with 1i’s pyrrolidine-driven basicity .

Biological Activity

3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one, commonly referred to as a pyrrolidinopropiophenone derivative, has garnered attention for its diverse biological activities, particularly in the field of pharmacology. This article delves into the compound's biological activity, synthesis, and potential therapeutic applications, supported by empirical data and case studies.

Chemical Structure and Synthesis

The molecular structure of this compound features a bromophenyl group attached to a pyrrolidine moiety via a propanone linkage. The presence of the bromine substituent is significant as it can enhance the compound's lipophilicity and biological activity.

Synthesis Overview

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Bromination : The introduction of the bromine atom at the para position of the phenyl ring can be accomplished using bromination agents.

- Final Coupling : The final structure is obtained by coupling the bromophenyl group with the pyrrolidine derivative.

Biological Activity

The biological activity of this compound is primarily characterized by its psychoactive properties, which have been linked to interactions with monoamine transporters.

Research indicates that this compound acts as a selective partial releaser at the human norepinephrine transporter (hNET), which plays a crucial role in regulating neurotransmitter levels in the brain. This mechanism suggests potential applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD) .

Pharmacological Studies

Various studies have evaluated the pharmacological effects of this compound:

- Antibacterial Activity : Some derivatives of pyrrole-containing compounds have shown significant antibacterial properties. For instance, compounds with similar structures demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics .

- Neuropharmacological Effects : Studies have highlighted its potential neuropharmacological effects, particularly in modulating serotonin and dopamine pathways, which could be beneficial in managing conditions like depression and anxiety .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of pyrrole derivatives, including those related to this compound, demonstrating their effectiveness against various bacterial strains. The results indicated that modifications to the molecular structure could enhance antibacterial potency .

Case Study 2: Psychoactive Properties

In another investigation focusing on psychoactive substances, researchers analyzed the binding affinities of this compound to monoamine transporters. The findings revealed that this compound exhibited significant interactions with serotonin and dopamine transporters, suggesting its potential as a therapeutic agent for mood disorders .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHBrN |

| Molecular Weight | 270.18 g/mol |

| LogP | 3.5 |

| Solubility | Soluble in organic solvents |

| Antimicrobial Activity (MIC against MRSA) | 0.125 μg/mL |

Q & A

Q. What are the common synthetic routes for 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one, and how are reaction conditions optimized?

The compound is synthesized via nucleophilic substitution using a chloride precursor and pyrrolidine under controlled conditions. For example, Peng et al.'s method involves reacting the corresponding chloride with pyrrolidine in a polar aprotic solvent (e.g., dichloromethane or acetonitrile) at room temperature, yielding the product in quantitative yields . Optimization may include adjusting stoichiometry, solvent polarity, and reaction time to minimize by-products.

Q. How is the compound characterized spectroscopically, and what key data distinguish it from analogs?

Characterization typically involves -NMR, -NMR, and IR spectroscopy. Key NMR signals include the pyrrolidine ring protons (δ 1.8–2.0 ppm as a multiplet) and the carbonyl carbon (δ ~205 ppm). The 4-bromophenyl group is identified by aromatic protons (δ 7.4–7.6 ppm) and a bromine isotope pattern in mass spectrometry . Differentiation from analogs (e.g., 3-(4-fluorophenyl) derivatives) relies on bromine-specific spectral features and molecular weight confirmation.

Q. What are the typical purification methods for this compound, and how is purity validated?

Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Purity is validated using HPLC (C18 column, UV detection at 254 nm) and melting point analysis. Residual solvents are quantified via GC-MS, adhering to ICH guidelines .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and torsion angles. For example, the C=O bond length (~1.22 Å) and dihedral angles between the bromophenyl and pyrrolidine groups confirm conformational stability. Data collection at low temperature (100 K) reduces thermal motion artifacts .

Q. What computational methods are used to predict the compound’s reactivity and electronic properties?

Q. How does the bromophenyl group influence biological activity in structure-activity relationship (SAR) studies?

The bromine atom enhances lipophilicity (logP ~2.8) and modulates receptor binding via halogen bonding. Comparative studies with fluoro- or chloro-substituted analogs show bromine’s superior π-stacking with aromatic residues in enzyme active sites (e.g., cytochrome P450 isoforms). IC values in enzyme inhibition assays correlate with electronegativity and steric bulk .

Q. What strategies mitigate challenges in stereochemical analysis of pyrrolidine-containing derivatives?

Chiral HPLC (Chiralpak IA column) or vibrational circular dichroism (VCD) resolves enantiomers. Dynamic NMR spectroscopy detects restricted rotation in the pyrrolidine ring, while X-ray crystallography confirms absolute configuration .

Data Contradictions and Resolution

- Synthetic Yield Discrepancies : Some protocols report quantitative yields , while others note lower yields (~70%) due to competing elimination reactions. Resolution involves optimizing base strength (e.g., using KCO instead of NaH) .

- Biological Activity Variability : Disparate IC values in kinase inhibition assays may arise from crystallographic solvent effects or protonation state differences (pH-dependent studies recommended) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.